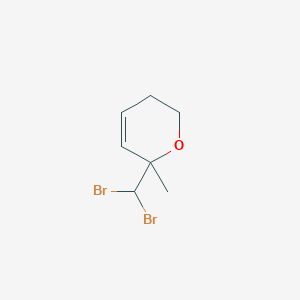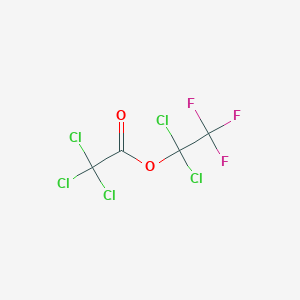
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate is a chemical compound with the molecular formula C5HCl5F3O2 It is a derivative of trichloroacetic acid and is characterized by the presence of both chlorine and fluorine atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate can be synthesized through the reaction of trichloroacetic acid with 1,1-dichloro-2,2,2-trifluoroethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient conversion and minimizes by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base, leading to the formation of trichloroacetic acid and 1,1-dichloro-2,2,2-trifluoroethanol.
Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide, typically at elevated temperatures.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols, under mild to moderate conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, under reflux conditions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 1,1-dichloro-2,2,2-trifluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,1-dichloro-2,2,2-trifluoroethanol.
Applications De Recherche Scientifique
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1,1-dichloro-2,2,2-trifluoroethyl trichloroacetate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of electronegative chlorine and fluorine atoms enhances the compound’s reactivity and influences its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether: Similar in structure but contains an ether linkage instead of an ester.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Contains a single chlorine atom and an ether linkage.
1,2-Dichloro-1,1,2-trifluoroethane: A related compound with a different substitution pattern on the ethane backbone.
Uniqueness
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate is unique due to its combination of trichloroacetate and trifluoroethyl groups, which impart distinct chemical properties
Propriétés
Numéro CAS |
112915-22-7 |
|---|---|
Formule moléculaire |
C4Cl5F3O2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
(1,1-dichloro-2,2,2-trifluoroethyl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4Cl5F3O2/c5-2(6,7)1(13)14-3(8,9)4(10,11)12 |
Clé InChI |
VMOSJLZOIYFLIE-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(Cl)(Cl)Cl)OC(C(F)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)


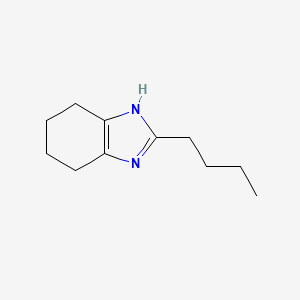
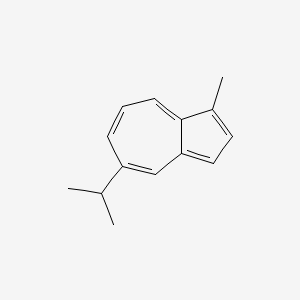
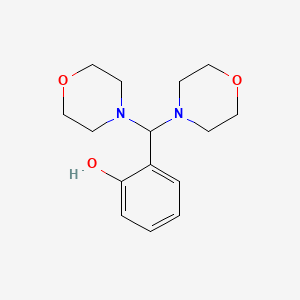
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)

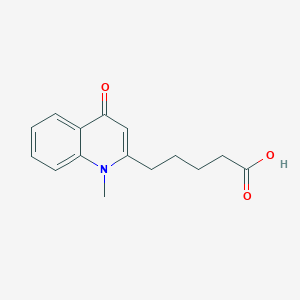
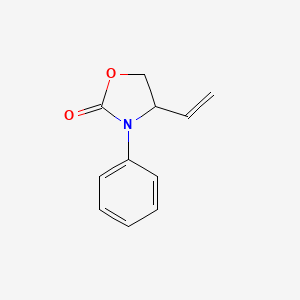
![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)
